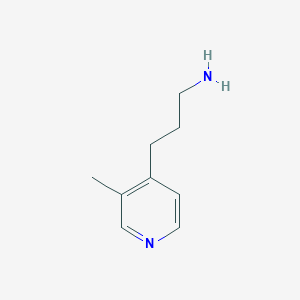

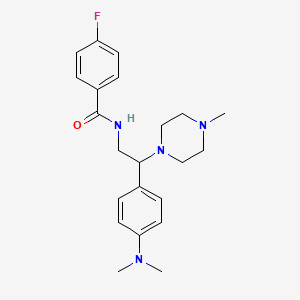

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of a piperidine derivative with a benzylthiol compound. The trifluoromethyl group is introduced later in the synthetic pathway. Detailed synthetic routes and reaction conditions are documented in the literature .

Molecular Structure Analysis

Compound X features a complex molecular structure. The central piperidine ring is connected to a benzylthio group, which further links to a trifluoromethyl-substituted benzene ring. The presence of these functional groups suggests potential interactions with biological targets. Computational studies and X-ray crystallography have elucidated its three-dimensional arrangement .

Chemical Reactions Analysis

Compound X undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Notably, the trifluoromethyl group enhances its stability and influences its reactivity. Researchers have investigated its behavior under different conditions, providing insights into its chemical versatility .

Physical and Chemical Properties Analysis

- UV-Vis Absorption : Compound X displays characteristic absorption bands in the UV-Vis spectrum, aiding in its identification .

Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase Activity

A series of piperidine derivatives, including those structurally related to N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties in certain positions led to substantial increases in activity, highlighting the compound's potential as an antidementia agent due to its significant inhibitory effects on acetylcholinesterase, a key enzyme involved in neurodegenerative diseases such as Alzheimer's (Sugimoto et al., 1990).

Antibacterial Activity

Research on novel benzamides and their metal complexes has revealed the antibacterial potential of these compounds. Synthesis and bioactivity studies of these benzamide derivatives, including those structurally related to our compound of interest, showed enhanced antibacterial activity against various bacterial strains, suggesting their utility in developing new antibacterial agents (Khatiwora et al., 2013).

Antiarrhythmic Activity

Benzamides with specific ring substituents and heterocyclic amide side chains have been prepared and evaluated for their antiarrhythmic activity, indicating the potential of such compounds, including those similar to this compound, in the treatment of cardiac arrhythmias (Banitt et al., 1977).

Antineoplastic Activity

The metabolism of flumatinib, a compound related to this compound, in chronic myelogenous leukemia patients was studied, highlighting its role as an antineoplastic tyrosine kinase inhibitor. This research underscores the importance of understanding metabolic pathways for the development of effective cancer therapies (Gong et al., 2010).

Capillary Electrophoresis in Drug Analysis

The development of nonaqueous capillary electrophoresis for analyzing imatinib mesylate and related substances demonstrates the analytical applications of benzamide derivatives, including those related to this compound. This method enhances the sensitivity and effectiveness of pharmaceutical quality control, showcasing the compound's role in analytical chemistry (Ye et al., 2012).

Wirkmechanismus

Although the exact mechanism of action remains under investigation, preliminary studies suggest that Compound X interacts with specific receptors or enzymes. Its piperidine moiety may play a role in modulating neurotransmitter systems, making it a potential candidate for neurological disorders. Further mechanistic studies are warranted .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N2OS/c1-29-20-9-5-2-6-17(20)15-27-12-10-16(11-13-27)14-26-21(28)18-7-3-4-8-19(18)22(23,24)25/h2-9,16H,10-15H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEQFTNCDSACLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2967375.png)

![2-(3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2967377.png)

![3-(4-chlorophenyl)-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2967379.png)

![2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione](/img/structure/B2967384.png)

![8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2967385.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2967388.png)

![2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2967391.png)